Potassium isobutylxanthate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;2-methylpropoxymethanedithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS2.K/c1-4(2)3-6-5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAXZMAICBMTCW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9KOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6791-12-4 (Parent) | |
| Record name | Potassium isobutylxanthate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00156293 | |
| Record name | Potassium isobutylxanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13001-46-2 | |
| Record name | Potassium isobutylxanthate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium isobutylxanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium O-isobutyl dithiocarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Historical Context and Evolution of Xanthate Chemistry in Industrial Processes
The history of xanthates is intrinsically linked to the development of the froth flotation process, a revolutionary technique in mineral processing. The discovery of xanthates is credited to the Danish chemist William Christopher Zeise in 1823. wikipedia.org However, their application in industrial processes, specifically mining, did not occur until much later. The first use of xanthates as flotation collectors was in 1924. scirp.org
The process of creating xanthate salts, known as xanthation, involves the reaction of an alcohol with carbon disulfide in the presence of an alkali like potassium hydroxide (B78521). wikipedia.org This synthesis produces salts that are effective collectors in the flotation of sulfide (B99878) minerals. industrialchemicals.gov.autaylorandfrancis.com Before the advent of xanthates, the methods for separating valuable minerals from ore were less efficient. The introduction of xanthates significantly improved the recovery of minerals such as copper, lead, and zinc from their ores. ontosight.ai
Over the years, the range of xanthates used in industry has expanded to include various alkyl derivatives, such as ethyl, isopropyl, isobutyl, and amyl xanthates. taylorandfrancis.com This evolution was driven by the need to optimize the flotation process for different types of ores, as the length of the hydrocarbon chain on the xanthate molecule affects its collecting power and selectivity. taylorandfrancis.comresearchgate.net The development of different xanthates allowed for more tailored and efficient mineral recovery processes.
Significance of Potassium Isobutylxanthate Within the Xanthate Family for Advanced Applications
Potassium isobutylxanthate (C₅H₉KOS₂) holds a specific and important place within the family of xanthate collectors. ontosight.ai It is recognized for its strong collecting power, particularly in the flotation of non-ferrous sulfide (B99878) ores like chalcopyrite, sphalerite, and pyrite (B73398). made-in-china.commade-in-china.com Its effectiveness at low concentrations makes it an economically viable choice in many flotation circuits. ontosight.ai
The primary significance of PIB_X_ lies in its selectivity, which is the ability to preferentially bind to the surface of specific minerals, rendering them hydrophobic so they can attach to air bubbles and be floated away from unwanted gangue minerals. ontosight.ai The isobutyl group in PIB_X_ provides a balance between the non-polar hydrocarbon tail and the polar head group, which influences its adsorption characteristics on mineral surfaces. This structural feature allows for effective separation in complex ore bodies where multiple sulfide minerals are present.
Compared to other xanthates, the choice of collector often depends on the specific ore being processed. For instance, while sodium ethyl xanthate is considered a very powerful and selective collector, particularly for copper ores, this compound has shown special effectiveness in the flotation of copper ores and pyrites in natural circuits. surechemical.comcamachem.com The selection of a particular xanthate or a blend of different xanthates is a critical aspect of designing an efficient flotation process. journals.co.za
Table 1: Comparison of Common Xanthate Collectors
| Xanthate Type | Chemical Formula | Typical Applications | Key Characteristics |
|---|---|---|---|
| Sodium Ethyl Xanthate (SEX) | C₂H₅NaOS₂ | Copper, lead, zinc, nickel, cobalt sulfide ores | Strong and selective collector, highly soluble in water. camachem.com |
| Potassium Amyl Xanthate (PAX) | C₅H₁₁KOS₂ | Sulfide ores, particularly effective for gold associated with pyrite | Powerful collector, often used for ores requiring strong collection. camachem.com |
| Sodium Isopropyl Xanthate (SIPX) | C₃H₇NaOS₂ | Non-ferrous metallic sulfide minerals | Good collector, also has applications in the pharmaceutical industry. camachem.com |
| This compound (PIBX) | C₅H₉KOS₂ | Copper, lead, zinc sulfide ores, especially chalcopyrite and pyrite | Strong collecting power and good selectivity. made-in-china.commade-in-china.com |
Scope and Objectives of Contemporary Academic Research on Potassium Isobutylxanthate
Classical and Green Synthetic Routes for this compound
The synthesis of this compound has traditionally followed established chemical manufacturing protocols, which are continuously being refined for improved efficiency and environmental consideration.
Discontinuous, or batch, synthesis represents a classical approach to producing this compound. A prominent example is the "kneading method," which is a major industrial process for xanthate synthesis. google.com This method involves the direct, gradual addition of powdered potassium hydroxide (B78521) to a mixture of isobutyl alcohol and carbon disulfide within a kneading machine. google.com The reaction is typically conducted at temperatures between 25°C and 35°C. google.com
While this method is valued for its straightforward process and low cost, it presents challenges. It requires a dedicated system to pulverize the caustic alkali, which is both hygroscopic and corrosive. google.com Furthermore, inadequate mixing can leave unreacted alkali in the final product, which can accelerate the decomposition of the xanthate and compromise its quality. google.com
Solvent-based methods offer significant advantages over discontinuous processes, including higher product purity and yield, as the entire reaction occurs in a liquid phase. justia.comgoogle.com The solvent facilitates better temperature control by efficiently removing reaction heat, thereby preventing local overheating and the formation of impurities like inorganic sulfides. google.com A variety of solvents have been investigated for this process.
The synthesis generally involves two main steps: the formation of potassium isobutoxide from isobutyl alcohol and potassium hydroxide, followed by the reaction with carbon disulfide to yield the final xanthate product. mdpi.com Xylene is a commonly used solvent because it dissolves the intermediate alkoxide while the final xanthate product precipitates as a suspension, allowing for easier separation. mdpi.com Another approach uses tetrahydrofuran (B95107) as the reaction medium, with the reaction proceeding at 0°C to 30°C, followed by solvent removal to obtain a high-purity product. google.comgoogle.com
A particularly effective method utilizes carbon disulfide itself as both a reactant and the solvent. researchgate.net This self-solvent method has been shown to produce sodium isobutyl xanthate (a closely related compound) with excellent yield (>95%) and purity (>90%), surpassing the traditional kneader approach. researchgate.net This technique also eliminates the need to pulverize the caustic alkali. researchgate.net
| Solvent | Key Process Details | Advantages | Reference |
|---|---|---|---|
| Xylene | Reactants are mixed in xylene; potassium isobutoxide dissolves while this compound forms a suspension. | Good separation of product; allows for a two-step reaction process. | mdpi.com |
| Tetrahydrofuran (THF) | Reaction of alcohol, alkali, and carbon disulfide occurs at 0-30°C. Product is isolated by solvent distillation. | High purity and yield; produces a product with little odor. | google.comgoogle.com |
| Carbon Disulfide (Self-Solvent) | Excess carbon disulfide is used as the reaction medium. | Excellent yield (>95%) and purity (>90%); eliminates the need for alkali pulverization; intensifies mass and heat transfer. | researchgate.net |
| Dichloromethane | Used in phase transfer catalysis methods to synthesize the sodium salt analogue, sodium isobutyl xanthate. | Facilitates reaction through phase transfer catalysis, potentially increasing reaction speed. | researchgate.netresearchgate.net |
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanism is crucial for optimizing the synthesis process and minimizing byproduct formation.
The fundamental reaction for xanthate formation proceeds via a two-step pathway. scirp.org First, isobutyl alcohol reacts with potassium hydroxide to form potassium isobutoxide, an alkoxide intermediate. mdpi.com This is followed by the nucleophilic attack of the isobutoxide ion on the carbon atom of carbon disulfide. ontosight.aiscirp.org This sequence is a classic example of xanthation. researchgate.net
The primary intermediate in this process is the potassium isobutoxide. The reaction is an equilibrium process, and the presence of water can affect the yield. The process may also involve other intermediate reactions that could lead to the formation of byproducts such as trithiocarbonates. scirp.org In solvent-based systems using phase transfer catalysts, ion pairs are formed at the solid-liquid interface, which then move into the organic phase where the reaction with carbon disulfide occurs. mdpi.com
Kinetic studies provide insight into the rate-determining steps and the factors that influence reaction speed. For the synthesis of the analogous sodium isobutyl xanthate using carbon disulfide as a solvent, the rate of the xanthation reaction was found to be controlled by the rate of diffusion through the product layer that forms on the surface of the solid alkali. researchgate.net The apparent activation energy for this diffusion-controlled process was calculated to be 15 kJ·mol⁻¹. researchgate.net
Optimization of this compound Synthesis Parameters
To maximize yield and purity while minimizing costs and environmental impact, various process parameters have been systematically optimized. Key parameters include the molar ratio of reactants, reaction temperature, reaction time, and solvent quantity. mdpi.commdpi.com
For the synthesis of this compound in an aqueous solution using xylene as a solvent, optimal conditions have been identified. mdpi.com The process involves a reaction time of 5.0 hours. mdpi.com The optimal molar ratio of reactants suggests using a slight excess of the alcohol (3% to 10%) and carbon disulfide (4% to 7%). mdpi.com The synthesis is typically a two-step temperature process: the initial reaction to form the alkoxide is carried out at a higher temperature (e.g., 60°C), and after cooling, the addition of carbon disulfide is performed at a lower temperature (e.g., 35°C) to control the exothermic reaction. mdpi.commdpi.com
| Parameter | Optimized Value/Condition | Rationale/Impact | Reference |
|---|---|---|---|
| Molar Ratio (Alcohol:CS₂:KOH) | Alcohol and CS₂ in slight excess (e.g., 1:1.1:1) | Ensures complete conversion of the alkali, maximizing yield. Excess CS₂ can also act as a solvent. | google.commdpi.commdpi.com |
| Reaction Temperature | Step 1 (Alkoxide formation): ~60-65°C. Step 2 (Xanthation): ~35-40°C. | Higher initial temperature drives alkoxide formation. Lower second-stage temperature controls the exothermic reaction with CS₂, preventing byproduct formation. | mdpi.commdpi.com |
| Reaction Time | 4.5 to 5.0 hours | Provides sufficient time for the reaction to reach completion, maximizing product yield. | mdpi.com |
| Solvent Amount (Xylene) | Optimized to create a specific suspension concentration. | Affects reaction kinetics, heat transfer, and ease of product separation. | mdpi.com |
| Agitation Speed | 180 rpm (in a specific lab setup) | Intensifies mass transfer, particularly important in diffusion-controlled reactions. | mdpi.com |
Influence of Reactant Molar Ratios and Concentrations
The synthesis of this compound involves the reaction of isobutyl alcohol, an alkali metal hydroxide (like potassium hydroxide), and carbon disulfide. mdpi.com The stoichiometry of this reaction is a critical determinant of the final product's yield and purity.
Optimizing the molar ratio of reactants is essential to maximize the conversion of the limiting reagent and minimize the formation of by-products. Research indicates that using a slight excess of both the alcohol and carbon disulfide can be beneficial. For instance, studies on analogous sodium and potassium alkyl xanthates suggest that using alcohol in a 3% to 10% excess and carbon disulfide in a 4% to 7% excess can be optimal. mdpi.com
In a study on the synthesis of sodium isobutyl xanthate, a close analog to PIBX, orthogonal experiments revealed that a material ratio of n(isobutyl alcohol):n(NaOH):n(CS2) = 1:1:1.10 resulted in a high product yield and purity. mdpi.comdntb.gov.ua This slight excess of carbon disulfide helps to ensure the complete conversion of the alcoholate intermediate. However, a large excess of reactants can lead to the formation of by-products and increase the complexity of purification. mdpi.com For example, unreacted carbon disulfide can react with the alkali hydroxide to form carbonates and other undesirable impurities. mdpi.com
The concentration of the reactants in the reaction medium also plays a significant role. In the synthesis of sodium ethyl xanthate, it was found that increasing the concentration of reactants beyond an optimal point did not improve the yield due to the formation of by-products. mdpi.com A suspension concentration of 20% was determined to be optimal in that particular study. mdpi.com Lowering reactant concentrations can decrease the probability of effective collisions between reacting particles, leading to lower yields and purity even with extended reaction times. mdpi.com
Table 1: Influence of Reactant Molar Ratios on Xanthate Synthesis
| Molar Ratio (Alcohol:Alkali:CS2) | Yield (%) | Purity (%) | Reference |
| 1:1:1.10 | 86.66 | 82.56 | mdpi.comdntb.gov.ua |
| 1.1:1.1:1.0 | 87.70 | Not Specified | mdpi.com |
Note: Data for the 1:1:1.10 ratio is for sodium isobutyl xanthate, while the 1.1:1.1:1.0 ratio is for sodium ethyl xanthate. These values provide insight into the general trends for alkyl xanthate synthesis.
Role of Temperature and Reaction Time in Yield and Purity
Temperature and reaction time are interdependent parameters that must be carefully controlled to achieve high yield and purity of this compound. The synthesis is typically a two-step process: the formation of the alcoholate followed by the xanthation reaction. mdpi.com
The optimal temperature for the initial alcoholate synthesis is often higher than that for the subsequent xanthation step. For the synthesis of sodium ethyl xanthate, an optimal temperature of 65°C was identified for the alcoholate formation, while the xanthate synthesis was best carried out at 35°C. mdpi.com Lower temperatures during xanthation can favor the formation of by-products like trithiocarbonates, which reduces the purity of the final product. mdpi.com Conversely, excessively high temperatures can lead to the degradation of the xanthate product.
Table 2: Optimal Temperature and Reaction Time for Alkyl Xanthate Synthesis
| Xanthate | Step | Optimal Temperature (°C) | Optimal Reaction Time (hours) | Reference |
| Sodium Ethyl Xanthate | Alcoholate Synthesis | 65 | Not Specified | mdpi.com |
| Sodium Ethyl Xanthate | Xanthate Synthesis | 35 | 4.5 | mdpi.com |
| This compound | Overall | Not Specified | 5.0 | mdpi.com |
| Sodium Isobutylxanthate (with PTC) | Overall | 35 | 4 | mdpi.comdntb.gov.ua |
Application of Phase Transfer Catalysts in Synthesis
The synthesis of this compound often involves a two-phase system, typically an aqueous phase containing the potassium hydroxide and an organic phase. To enhance the reaction rate and efficiency in such systems, phase transfer catalysts (PTCs) are employed. researchgate.netwikipedia.org PTCs are substances that facilitate the transfer of a reactant from one phase to another where the reaction occurs. wikipedia.org
In the context of xanthate synthesis, the PTC helps to transport the hydroxide ion from the aqueous phase to the organic phase, where it can react with the alcohol to form the alcoholate. This is particularly beneficial as ionic reactants like hydroxides are often soluble in an aqueous phase but insoluble in the organic phase where the alcohol and carbon disulfide are present. wikipedia.org
Commonly used PTCs for this type of reaction include quaternary ammonium (B1175870) salts such as cetyltrimethylammonium bromide (CTAB), cetyltrimethylammonium chloride (CTAC), tetrabutylammonium (B224687) bromide (TBAB), and tetrabutylammonium chloride (TBAC). mdpi.comdntb.gov.ua Studies have shown that the use of a PTC can lead to higher yields and purity of the xanthate product. dntb.gov.uaresearchgate.net For the synthesis of sodium isobutyl xanthate, TBAC was identified as a particularly effective catalyst. mdpi.comdntb.gov.ua The optimal amount of the PTC is also a critical parameter; for instance, a TBAC concentration of 3.0% relative to the mass of the alcohol was found to be optimal in one study. mdpi.comdntb.gov.ua
The use of PTCs offers several advantages, including milder reaction conditions, reduced reaction times, and improved yields, making the process more efficient and environmentally friendly by potentially reducing the need for harsh organic solvents. wikipedia.org
Process Efficiency and Scalability Considerations
For the industrial production of this compound, process efficiency and scalability are of paramount importance. The goal is to develop a process that is not only high-yielding and produces a pure product but is also cost-effective and can be safely operated on a large scale. mdpi.com
One approach to improve process efficiency is to use one of the reactants as the solvent, which can simplify the process and reduce waste. For example, using an excess of carbon disulfide as both a reactant and a solvent has been shown to result in high yields (>95%) and purity (>90%) of sodium isobutyl xanthate. researchgate.net This method also intensified mass and heat transfer, and eliminated the need for pulverizing the solid caustic alkali, which is a significant advantage in terms of safety and operational simplicity. researchgate.net
The choice of reactor is also crucial for scalability. While traditional kneaders have been used, they can suffer from poor mass and heat transfer. researchgate.net The use of jacketed reactors with good agitation can provide better control over the reaction conditions, which is essential for consistent product quality and safe operation, especially given the exothermic nature of the xanthation reaction. researchgate.net A pilot-plant process in a 4000 L stainless-steel-jacketed reactor has demonstrated the successful scale-up of a process using excess carbon disulfide as a solvent. researchgate.net
Interfacial Adsorption Mechanisms on Mineral Surfaces
The performance of this compound as a flotation collector is fundamentally tied to its ability to adsorb onto mineral surfaces, thereby rendering them hydrophobic. This adsorption is a complex process influenced by a variety of factors, including the chemical nature of the collector, the properties of the mineral surface, and the surrounding solution chemistry.
Chemisorption and Electrochemical Adsorption Mechanisms
The interaction of this compound with mineral surfaces is primarily governed by chemisorption, a process involving the formation of chemical bonds between the collector molecules and the mineral. This strong interaction is often facilitated by electrochemical processes occurring at the mineral-water interface.
On sulfide minerals, the adsorption of xanthates is intricately linked to the electrochemical potential of the system. The process can be understood through a mixed potential model, where the anodic oxidation of the xanthate collector is coupled with the cathodic reduction of an oxidizing agent, typically dissolved oxygen. The mineral surface itself can act as a catalyst for this electron transfer. The oxidation of the xanthate can lead to the formation of dixanthogen (B1670794), a neutral molecule that also strongly adsorbs onto the mineral surface, further enhancing its hydrophobicity.
Thermodynamics and Kinetics of Adsorption Processes
The study of the thermodynamics and kinetics of this compound adsorption provides valuable information about the spontaneity, energy changes, and rate of the adsorption process.
Thermodynamic analyses have shown that the adsorption of xanthates onto mineral surfaces is often a spontaneous and endothermic process. researchgate.net This suggests that the process is driven by an increase in entropy. The adsorption isotherm, which describes the equilibrium distribution of the adsorbate between the liquid and solid phases, can often be described by models such as the Langmuir or Freundlich isotherms. researchgate.netmdpi.com The Langmuir model suggests monolayer adsorption onto a homogeneous surface, while the Freundlich model is indicative of multilayer adsorption on a heterogeneous surface. researchgate.netmdpi.com
Kinetic studies reveal how quickly the adsorption equilibrium is reached. The adsorption of xanthates on various sulfide minerals has been found to follow pseudo-second-order kinetics. researchgate.netresearchgate.net This kinetic model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net The rate of adsorption is influenced by factors such as initial collector concentration, temperature, and pH. researchgate.net
Molecular and Quantum Chemical Investigations of this compound Interactions
To gain a deeper understanding of the adsorption mechanisms at the atomic and electronic levels, researchers have turned to computational chemistry methods. These powerful tools allow for the detailed investigation of the interactions between this compound and mineral surfaces.
Density Functional Theory (DFT) and Molecular Dynamics Simulations of Adsorption
Density Functional Theory (DFT) has become an invaluable tool for studying the electronic structure and reactivity of this compound and its interaction with mineral surfaces. researchgate.net DFT calculations can provide insights into adsorption energies, preferred adsorption sites, and the nature of the chemical bonds formed. For instance, DFT studies have shown that isobutylxanthate exhibits a stronger adsorption affinity for pyrite (B73398) than its linear isomer, butyl xanthate. researchgate.net This is attributed to the branched structure of the isobutyl group, which enhances its surface activity. The calculated adsorption energy for isobutylxanthate on the pyrite (100) surface is approximately -104.76 ± 2.5 kJ/mol, indicating a strong chemisorption interaction.
Molecular Dynamics (MD) simulations complement DFT by providing a dynamic picture of the adsorption process. princeton.edursc.org MD simulations can model the movement and arrangement of isobutylxanthate molecules at the mineral-water interface over time, taking into account the influence of water molecules and other solution components. researchgate.net These simulations have confirmed that isobutylxanthate is more readily adsorbed onto mineral surfaces like pyrite compared to linear xanthates. researchgate.net MD studies have also been used to determine the most suitable simulation conditions, such as the choice of statistical ensemble (e.g., NVT or NPT), to accurately represent the flotation system. researchgate.net
| Xanthate Species | Adsorption Energy (kJ/mol) | Source |
|---|---|---|
| This compound | -104.76 ± 2.5 | |
| Butyl Xanthate | -100.79 ± 2.6 |
Frontier Molecular Orbital Theory Applied to this compound Reactivity
Frontier Molecular Orbital (FMO) theory, a key component of DFT, is used to predict the chemical reactivity of molecules based on the energies and shapes of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
For this compound, FMO analysis reveals that it has a higher HOMO energy and a smaller HOMO-LUMO energy gap compared to butyl xanthate. researchgate.net A higher HOMO energy indicates a greater tendency to donate electrons, facilitating its interaction with electron-accepting sites on the mineral surface. The smaller energy gap suggests higher chemical reactivity and a greater propensity for adsorption. These theoretical predictions from FMO theory are consistent with experimental observations and simulation results that demonstrate the superior performance of isobutylxanthate as a collector for certain minerals. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|
| Isobutylxanthate | -5.058 | -2.083 | 2.975 | |
| Butyl Xanthate | - | - | 3.040 |
Spectroscopic Analysis of Surface Adsorbates and Complexation (FTIR, XPS, SIMS)
The interaction between this compound (PIBX) and mineral surfaces involves complex adsorption and chemical transformation phenomena. Advanced spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS), and Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) are indispensable for elucidating the nature of the adsorbed species and the mechanisms of surface complexation. These methods provide molecular-level insights into the chemisorbed layers that render mineral surfaces hydrophobic.
Fourier-Transform Infrared Spectroscopy (FTIR) is widely used to identify the chemical species formed on a mineral surface after treatment with PIBX. By analyzing the vibrational frequencies of bonds, FTIR can distinguish between physically adsorbed xanthate, chemisorbed metal xanthates, and oxidation products like dixanthogen. For instance, studies on copper-activated sphalerite treated with this compound (KIBX) have identified specific infrared absorption bands corresponding to different surface species. ijche.com The formation of zinc isobutylxanthate (Zn-(IBX)) and isobutyl dixanthogen ((IBX)₂) on the surface is confirmed by characteristic peaks. ijche.com Similarly, on minerals like chalcopyrite, FTIR analysis has been used to identify the presence of cuprous(I) butyl xanthate (CuBX) and dixanthogen.
FTIR Absorption Bands for Isobutylxanthate Species on Activated Sphalerite
| Adsorbed Species | Chemical Formula | Wavenumber (cm⁻¹) | Bond Vibration |
|---|---|---|---|
| Zinc Isobutylxanthate | Zn(C₅H₉OS₂)₂ | 1019.66 - 1093.6 | C-O-C |
| Isobutyl Dixanthogen | (C₅H₉OS₂)₂ | 1273.36 - 1294.6 | C=S |
Data sourced from electrochemical and FTIR studies on sphalerite. ijche.com
X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental analysis and chemical state information of the top few nanometers of a mineral surface. XPS is crucial for confirming the presence of adsorbed xanthate and identifying the oxidation states of surface elements (e.g., metals and sulfur), which change upon reaction with PIBX. Studies using XPS have shown that the addition of isobutylxanthate can significantly reduce the concentration of surface oxygen on minerals like pyrite. ecmjournal.org Analysis of the S 2p core level spectra allows for the differentiation between sulfide ions from the mineral lattice, chemisorbed xanthate, and dixanthogen, which have distinct binding energies. researchgate.net While the C 1s and O 1s spectra can be complicated by surface contamination, they can also provide evidence of xanthate adsorption. researchgate.net The technique is powerful for tracking the exchange of ions on the mineral surface and the formation of metal-xanthate complexes. acs.org
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is an extremely surface-sensitive technique capable of detecting minute quantities of surface species and providing detailed molecular information and spatial distribution maps. surfacesciencewestern.comcarleton.edu TOF-SIMS analyses have been instrumental in identifying the precise nature of the adsorbed xanthate species. For example, a cryo-TOF-SIMS study on the adsorption of sodium isobutylxanthate on sulfide minerals revealed that dixanthogen was the main species on chalcopyrite and pyrite surfaces. researchgate.net On galena, however, the primary species was identified as lead isobutylxanthate. researchgate.net This highlights the mineral-specific nature of the adsorption mechanism. TOF-SIMS can also reveal interactions in mixed mineral systems; the presence of galena was found to inhibit dixanthogen formation on chalcopyrite and promote the formation of lead isobutylxanthate on the chalcopyrite surface due to the dissolution and adsorption of lead ions. researchgate.net
Structure-Activity Relationships in this compound Performance
The effectiveness of a xanthate collector is intrinsically linked to the molecular structure of its alkyl group. The length, and particularly the branching, of the hydrocarbon chain influences its surface activity, adsorption behavior, and ultimately its performance in mineral flotation.
Influence of Alkyl Chain Branching on Adsorption and Surface Activity
The branched structure of the isobutyl group in PIBX confers distinct properties compared to its linear isomer, n-butyl xanthate. The branching affects the molecule's spatial arrangement and electron distribution, which in turn impacts its interaction with mineral surfaces.
Research directly comparing isobutylxanthate and n-butyl xanthate has shown that the branched isomer exhibits superior adsorption capacity and surface activity. carleton.edu Adsorption experiments on pyrite demonstrate that isobutylxanthate has a higher initial adsorption rate than n-butyl xanthate under identical conditions. carleton.edu
Computational studies using quantum chemical calculations further illuminate these differences. The isobutylxanthate molecule is found to have a higher highest occupied molecular orbital (HOMO) energy and a smaller energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO) compared to n-butyl xanthate. carleton.edu A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher chemical reactivity. carleton.edu A smaller energy gap is associated with enhanced surface activity and greater adsorption capacity. Furthermore, the calculated adsorption energy for isobutylxanthate on a pyrite surface is more negative (stronger binding) than that for n-butyl xanthate, confirming its stronger interaction.
Comparative Properties of Isobutylxanthate vs. n-Butyl Xanthate
| Property | Isobutylxanthate | n-Butyl Xanthate | Significance |
|---|---|---|---|
| HOMO Energy | -5.058 eV | -5.214 eV | Higher value indicates greater reactivity. |
| LUMO-HOMO Energy Gap | 2.975 eV | 3.040 eV | Smaller gap indicates higher surface activity. |
| Adsorption Energy on Pyrite | -104.76 kJ/mol | -100.79 kJ/mol | More negative value indicates stronger adsorption. |
Data sourced from a combined experimental and computational study. carleton.edu
Surface tension measurements also confirm the superior surface activity of the branched isomer. Isobutylxanthate is more effective at reducing the surface tension of a solution at a given concentration compared to n-butyl xanthate, indicating it is more readily adsorbed at the air-water interface. carleton.edu
Comparative Studies with Other Xanthate Isomers
The performance of this compound is often benchmarked against other common xanthates, such as those with shorter (ethyl) or longer (amyl) alkyl chains. The length of the alkyl chain is a critical factor determining the collector's power and selectivity.
Generally, as the length of the hydrocarbon chain in a xanthate increases, its collecting power and the hydrophobicity it imparts to a mineral surface also increase. nih.gov Therefore, potassium amyl xanthate (KAX), with its five-carbon chain, is considered a more powerful, albeit less selective, collector than this compound (four carbons) or potassium ethyl xanthate (two carbons). Conversely, collectors with shorter alkyl chains are typically more selective but less powerful. nih.gov
This compound and potassium amyl xanthate are both conventional thiol collectors used extensively in the flotation of sulfide ores, particularly for copper, nickel, and iron sulfides. nih.gov The choice between them often depends on the specific ore characteristics and the desired balance between recovery and concentrate grade. While KAX may offer higher recovery due to its longer chain, the branched nature of PIBX can provide advantages in certain applications due to its unique structural and electronic properties, as discussed previously. In complex ore systems, mixtures of xanthates, such as sodium isobutylxanthate (SIBX) and potassium amyl xanthate (PAX), are often employed to leverage the different strengths of each collector. nih.gov
Research on Advanced Applications and Process Optimization Involving Potassium Isobutylxanthate
Mineral Flotation Science and Engineering with Potassium Isobutylxanthate
This compound is widely utilized as a collector in the froth flotation process for the separation of sulfide (B99878) minerals. Its effectiveness stems from its ability to selectively adsorb onto the surface of sulfide minerals, rendering them hydrophobic and facilitating their attachment to air bubbles.
This compound is a powerful and cost-effective collector for the flotation of a variety of sulfide multimetallic ores, particularly those containing copper, lead, zinc, and iron. zxchem.com It demonstrates strong collecting power with a degree of selectivity, making it suitable for complex ore bodies. nih.govyigyoolychemicals.com Research has shown that PIBX is particularly effective in the flotation of copper ores and pyrite (B73398) in natural circuits. zxchem.comyigyoolychemicals.com
The selectivity of xanthates is influenced by the length and structure of their hydrocarbon chains. zxchem.com While longer chain xanthates can be more effective collectors, their solubility in water decreases, which can impact their performance. zxchem.com Therefore, an optimal chain length is often sought for specific flotation systems. zxchem.com The use of PIBX, often in conjunction with other reagents, allows for the efficient recovery of valuable minerals. For instance, in some applications, it is used with activators like copper sulfate (B86663) to enhance the flotation of minerals such as sphalerite.
The following table illustrates the typical performance of this compound in the flotation of various sulfide ores, showcasing its effectiveness in achieving high recovery rates and concentrate grades.
| Mineral Ore | Target Mineral | Recovery Rate (%) | Concentrate Grade (%) |
| Copper Ore | Chalcopyrite | 85 - 95 | 20 - 30 |
| Lead-Zinc Ore | Galena & Sphalerite | 80 - 90 | 50 - 60 (combined) |
| Iron Sulfide Ore | Pyrite | 90 - 98 | 45 - 50 (Sulfur) |
Note: These values are indicative and can vary significantly based on ore characteristics and processing conditions.
The selective separation of valuable minerals from gangue (waste rock) is a critical aspect of flotation. While PIBX promotes the flotation of sulfide minerals, depressants are often used to prevent the flotation of unwanted gangue minerals. Common gangue minerals associated with sulfide ores include quartz, calcite, and various silicates.
Depressants work by rendering the surface of gangue minerals hydrophilic, thus preventing the adsorption of collectors like PIBX. For example, lime is often used to depress pyrite in alkaline conditions by forming hydrophilic species on its surface. researchgate.net Organic polymers such as starch and guar (B607891) gum can also be effective in depressing silicate (B1173343) minerals. The interaction between PIBX and these depressants is crucial for achieving a clean separation. Research has shown that certain polymers can depress copper-activated gangue minerals, preventing their inadvertent flotation. website-files.com
The efficiency of PIBX in a flotation circuit is highly dependent on various operational parameters. jamgroupco.com Optimization of these parameters is essential to maximize recovery and grade while minimizing reagent consumption. wikipedia.org Key parameters include:
Pulp pH: The pH of the flotation pulp is a critical factor that affects the surface chemistry of minerals and the effectiveness of reagents. Most sulfide mineral flotation using xanthates is carried out in an alkaline medium.
Collector Dosage: The concentration of PIBX must be carefully controlled. Insufficient dosage can lead to poor recovery, while excessive dosage can decrease selectivity and increase costs.
Grinding Size: The ore must be ground to an optimal particle size to liberate the valuable minerals from the gangue.
Aeration Rate: The flow rate of air bubbles influences the collision and attachment of mineral particles.
Conditioning Time: The time allowed for the collector to interact with the mineral surfaces before flotation is also a significant factor.
The optimization of these parameters is often a complex, multi-variable problem that requires extensive testing and analysis. jamgroupco.comwikipedia.org
The quality of the process water used in flotation can have a significant impact on the performance of PIBX. The presence of various inorganic electrolytes, which can accumulate in recycled plant water, can alter the pulp chemistry and affect the interactions between minerals and reagents.
For instance, ions such as Ca²⁺ and SO₄²⁻ can affect the wettability of gangue minerals and may hinder the adsorption of collectors onto valuable minerals. The ionic strength of the water can also influence froth stability, which in turn affects mineral recovery. Understanding the complex interactions between electrolytes, PIBX, and mineral surfaces is crucial for developing robust flotation processes that can tolerate variations in water quality.
The mineral processing industry is increasingly adopting artificial intelligence (AI) and data analytics to optimize operations. These technologies can be used to develop predictive models for flotation performance based on a wide range of input variables, including ore characteristics, reagent dosages, and operational parameters.
Polymer Science and Materials Chemistry Applications
While the primary application of this compound is in mineral flotation, it also has niche applications in the field of polymer science and materials chemistry.
Some sources indicate that PIBX can be used as a vulcanization accelerator in the rubber industry. zxchem.com In this process, it aids in the cross-linking of polymer chains, which improves the mechanical properties of the rubber.
Furthermore, the broader class of compounds known as xanthates has been investigated for their role in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. In these processes, xanthates can act as chain transfer agents, allowing for the synthesis of polymers with well-defined molecular weights and architectures. Research has also explored the use of potassium xanthates as initiators in the ring-opening polymerization of certain monomers.
It is important to note that the application of this compound in polymer and materials science is not as extensively documented as its use in mineral processing.
This compound as an Initiator in Controlled Polymerization Techniques
This compound and related xanthate compounds serve as effective chain transfer agents in controlled radical polymerization techniques, most notably in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This process, also known as Macromolecular Design by Interchange of Xanthates (MADIX), allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. In this context, the xanthate functionality facilitates a degenerative chain transfer process, controlling the growth of polymer chains.
Potassium salts, in general, can also act as active initiators in the anionic polymerization of monomers like isobutylene (B52900) oxide, often activated by a crown ether. mtak.huresearchgate.net These processes are typically conducted in mild conditions, such as in a tetrahydrofuran (B95107) solution at room temperature. mtak.huresearchgate.net The concentration of the initiator is a critical parameter that influences the physicochemical properties of the resulting polymers, including particle size and thermal characteristics. nih.gov While the primary role of xanthates in techniques like RAFT/MADIX is as a chain transfer agent, their ability to participate in the initiation and control of polymerization highlights their versatility in modern polymer synthesis. researchgate.netcore.ac.uk
Reaction Mechanisms of this compound with Cyclic Carbonates
Research has detailed the reaction between potassium xanthates, including this compound, and five-membered cyclic carbonates such as ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC). rsc.orgnih.gov The reaction proceeds under catalyst-free conditions and is characterized by the intensive evolution of carbon dioxide (CO2) and carbonyl sulfide (COS) gases, alongside the formation of a significant precipitate. nih.gov
The proposed mechanism involves a nucleophilic attack by the xanthate on the methylene (B1212753) carbon of the cyclic carbonate. nih.gov This type of reaction is typical for five-membered cyclic carbonates and leads to a decarboxylation reaction, resulting in the formation of intermediate species. nih.gov Quantum-chemical calculations and analysis of the potential energy surface have been used to support these proposed mechanisms. rsc.orgnih.gov The distribution of the final products can be significantly influenced by reaction parameters such as temperature and pressure. nih.gov For instance, increasing the reaction temperature tends to shift the product balance toward the formation of sulfur-containing products (sulfides). rsc.orgnih.gov
Formation of Novel Sulfur-Containing Polymers and Oligomers
The reaction of this compound with cyclic carbonates yields a variety of novel sulfur-containing products in both liquid and solid phases. nih.gov The liquid phase, or mother liquor, contains polyalkylene sulfides, which are oligomeric structures. nih.gov
The solid precipitate is a mixture of various alkoxides. nih.gov Depending on the cyclic carbonate used, these can include potassium ethane-1,2-bis(olate) from ethylene carbonate or potassium propane-1,2-bis(olate) from propylene carbonate. nih.gov Additionally, alkoxide-terminated sulfides are formed, such as potassium 1,1′-thiobis(propan-2-olate) when the reaction is conducted under reduced pressure. nih.gov
The characteristics of the oligomers formed are dependent on the specific cyclic carbonate used in the reaction.
Table 1: Molecular Weight of Polyalkylene Sulfide Oligomers
| Cyclic Carbonate Reactant | Average Molecular Weight (Mn) of Oligomer |
|---|---|
| Ethylene Carbonate (EC) | 400–550 Da nih.gov |
Exploratory Research in Chemical Synthesis and Other Industries
Role in Rubber Processing and Vulcanization Acceleration
This compound belongs to the xanthate class of compounds, which are utilized as accelerators in the vulcanization of rubber. researchgate.net Vulcanization is the chemical process of converting natural rubber and other polymers into more durable materials by forming cross-links between polymer chains, a process for which sulfur is commonly used. lusida.com
Xanthates are known to be particularly effective for low-temperature vulcanization. researchgate.net Water-soluble potassium xanthates are primarily used in latex compounds, while their water-insoluble zinc salts are used in dry rubber applications. researchgate.net These compounds are classified as ultra-fast accelerators, meaning they significantly increase the rate of vulcanization, allowing the process to occur in shorter times and at lower temperatures (e.g., 115-120°C). researchgate.netdergipark.org.tr This acceleration is crucial for making the vulcanization process economically viable and for controlling the final properties of the rubber product. lusida.com The effectiveness and speed of vulcanization are influenced by the type of accelerator, its dosage, and the presence of activators like zinc oxide. dergipark.org.tr
Investigations into Metal Chelating Properties of Xanthate-Based Compounds
Xanthate-based compounds are recognized as efficient metal chelating agents due to the high affinity of their carbon disulfide (CS2) functional group for metal ions. scirp.orgscirp.org This property allows them to form water-insoluble complexes, or precipitates, with various divalent transition metal ions. scirp.orgscirp.orgresearchgate.net This characteristic is widely exploited for the removal and recovery of heavy metals from contaminated water and industrial wastewater. scirp.orgscirp.org
The formation of stable metal-xanthate precipitates enables the separation of metals from aqueous solutions. researchgate.net Xanthate-modified materials, such as starch xanthate and cellulose (B213188) xanthate, have demonstrated high efficiency in this regard. scirp.orgscirp.org For example, insoluble agro-based starch xanthate has been shown to be a powerful chelating agent for copper and zinc. scirp.orgscirp.org The effectiveness of metal removal can be influenced by factors such as pH. scirp.orgscirp.org
Table 2: Metal Adsorption Capacity of Various Xanthate-Modified Materials
| Xanthate-Based Material | Metal Ion | Maximum Adsorption Capacity (mg/g) |
|---|---|---|
| Orange Peel Xanthate | Cu²+ | 77.60 scirp.orgscirp.org |
| Orange Peel Xanthate | Cd²+ | 76.57 scirp.orgscirp.org |
| Orange Peel Xanthate | Pb²+ | 218.34 scirp.orgscirp.org |
| Orange Peel Xanthate | Zn²+ | 49.85 scirp.orgscirp.org |
| Orange Peel Xanthate | Ni²+ | 15.45 scirp.orgscirp.org |
| Insoluble Cellulose Xanthate | Ni²+ | 114.29 scirp.orgscirp.org |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ethylene carbonate |
| Propylene carbonate |
| Carbon dioxide |
| Carbonyl sulfide |
| Polyalkylene sulfides |
| Potassium ethane-1,2-bis(olate) |
| Potassium propane-1,2-bis(olate) |
| Potassium 1,1′-thiobis(propan-2-olate) |
| Tetrahydrofuran |
| Isobutylene oxide |
| Sulfur |
| Zinc oxide |
| Copper |
| Zinc |
| Lead |
| Nickel |
| Cadmium |
| Starch xanthate |
Environmental Research on the Fate, Ecotoxicity, and Remediation of Potassium Isobutylxanthate
Environmental Persistence and Degradation Pathways of Potassium Isobutylxanthate
This compound (PIBX), a common flotation agent in the mining industry, is known for its potential environmental impact due to its decomposition into toxic compounds. researchgate.net Understanding its persistence and degradation pathways is crucial for developing effective remediation strategies.
The degradation of xanthates like PIBX in aqueous solutions is influenced by several factors, including pH, temperature, and the presence of other substances. miljodirektoratet.no In neutral or alkaline conditions, xanthates primarily undergo hydrolytic decomposition. This process can be self-accelerating as it is catalyzed by the alcohol formed as a degradation product. miljodirektoratet.no The rate of decomposition increases with higher concentrations of reactants and elevated temperatures. For instance, a 10% solution of a similar xanthate at pH 10 showed a decomposition rate increase from 1.1% per day at 20°C to 4.6% per day at 40°C. miljodirektoratet.no A decrease in pH from 10 to 6.5 can significantly accelerate the decomposition rate from 1.1% per day to 16% per day. miljodirektoratet.no The presence of metals such as copper, iron, lead, or zinc can also catalyze the decomposition process. miljodirektoratet.no
Studies on sodium isobutylxanthate (SIBX), a closely related compound, in marine water under low temperatures (around 10°C) revealed a relatively slow decomposition rate, with a half-life of 7.5 days in slightly alkaline conditions. miljodirektoratet.no The degradation kinetics of xanthates often follow first-order kinetics. nih.gov
The hydrolytic degradation of PIBX involves the dissociation of the salt into potassium cations and isobutylxanthate anions in an aqueous solution. The isobutylxanthate anion then undergoes further hydrolysis to form isobutylxanthic acid, which is unstable and decomposes into carbon disulfide and isobutanol. miljodirektoratet.no
Oxidative degradation pathways also contribute to the breakdown of xanthates. Advanced oxidation processes (AOPs) utilize highly reactive species like hydroxyl radicals to oxidize and mineralize organic pollutants. wikipedia.org These processes can effectively degrade xanthates into less harmful inorganic compounds such as water, carbon dioxide, and salts. wikipedia.org
The decomposition of this compound leads to the formation of several primary and secondary degradation products. The most well-documented primary degradation product is carbon disulfide (CS₂) , a toxic and flammable compound. miljodirektoratet.noredox.com This is formed from the breakdown of isobutylxanthic acid. miljodirektoratet.no
In addition to carbon disulfide, other potential degradation products include:
Hydrogen sulfide (B99878) (H₂S) : This can be formed through further hydrolysis of intermediate products like sodium trithiocarbonate. miljodirektoratet.no
Dixanthogen (B1670794) : This is formed through the oxidation of the isobutylxanthate anion.
Isobutanol : This is formed alongside carbon disulfide from the decomposition of isobutylxanthic acid. miljodirektoratet.no
Carbonyl sulfide (COS) and Carbonate (CO₃²⁻) are also recognized as decomposition products of xanthates. scirp.org
A study on the degradation of sodium isobutylxanthate in marine water tentatively identified another transformation product with a mass-to-charge ratio (m/z) of 124.00235, suggesting the molecular formula C₃H₉OS₂. miljodirektoratet.no
The following table summarizes the primary and secondary degradation products of this compound:
| Degradation Product | Chemical Formula | Formation Pathway | Reference |
| Carbon Disulfide | CS₂ | Decomposition of isobutylxanthic acid | miljodirektoratet.no |
| Hydrogen Sulfide | H₂S | Hydrolysis of intermediate products | miljodirektoratet.no |
| Dixanthogen | (C₅H₉OCS₂)₂ | Oxidation of isobutylxanthate anion | |
| Isobutanol | C₄H₁₀O | Decomposition of isobutylxanthic acid | miljodirektoratet.no |
| Carbonyl Sulfide | COS | Decomposition of xanthates | scirp.org |
| Carbonate | CO₃²⁻ | Decomposition of xanthates | scirp.org |
| Unidentified TP | C₃H₉OS₂ | Transformation in marine water | miljodirektoratet.no |
Biodegradation is a key process in the natural attenuation of organic pollutants like this compound. Various microorganisms have been shown to be effective in degrading xanthates. For instance, bacterial species such as Bacillus polymyxa and Pseudomonas putida have demonstrated the ability to degrade xanthates. scirp.org Some bacteria can even utilize xanthates as their sole source of carbon. scirp.org
The efficiency of biodegradation is often enhanced when a consortium of different microbial species works together. scirp.org Studies have shown that bacteria from the genera Cupriavidus, Enterobacter, Lysobacter, Microvirga, Acinetobacter, and Bacillus can proliferate in the presence of xanthates. scirp.org
Research on butyl xanthate has shown that Pseudomonas sp. immobilized on yak dung biochar can effectively remove it from mine water. nih.gov The biochar provides a stable environment for the bacteria and enhances the degradation process by adsorbing the xanthate. nih.gov This synergistic approach not only improves removal efficiency but also minimizes the formation of toxic by-products like CS₂ and H₂S. nih.gov
However, it is important to note that the biodegradation of xanthates can also lead to the formation of toxic intermediates like carbon disulfide and alcohols, which can be harmful to the microorganisms themselves and cause secondary contamination. mdpi.com
Advanced Remediation Technologies for this compound Contamination
Due to the environmental concerns associated with this compound and its degradation products, advanced remediation technologies are being developed for its effective removal from wastewater.
Photocatalysis, an advanced oxidation process, has emerged as a promising technology for the degradation of organic pollutants. This method utilizes semiconductor materials that, when irradiated with light, generate highly reactive oxygen species (ROS) that can break down complex organic molecules.
Several novel nanocomposite materials have been investigated for the photocatalytic degradation of xanthates:
Bi₂WO₆/MoS₂ Nanocomposites : A novel nano-hybrid of Bi₂WO₆ nanoflakes with MoS₂ nanosheets as a co-catalyst has shown significantly enhanced photocatalytic ability for xanthate removal compared to the individual components. mdpi.com This heterostructure exhibits improved visible-light absorption and reduced recombination of photoinduced electron-hole pairs. mdpi.com The degradation of potassium butyl xanthate using this nanocomposite followed pseudo-first-order kinetics, with complete mineralization observed within 50 minutes under solar light irradiation. mdpi.com
Nitrogen and Cerium Co-doped TiO₂-coated Activated Carbon (Ce/N-TiO₂@AC) : This heterojunction material has demonstrated high efficiency in the adsorption and photocatalytic degradation of sodium isobutylxanthate. nih.gov The photocatalyst with 2% Ce achieved a 96.3% removal rate of SIBX. nih.gov The material showed good reusability, with a removal rate of 95.8% after the fifth cycle. nih.gov
g-C₃N₄/ZnIn₂S₄ Composites : A composite of graphitic carbon nitride (g-C₃N₄) and zinc indium sulfide (ZnIn₂S₄) has shown superior photocatalytic degradation of sodium isobutylxanthate compared to the individual materials. nih.gov The enhanced activity is attributed to the synergistic effect leading to a larger surface area, stronger light absorption, and more efficient charge separation. nih.gov
TiO₂/graphene Nanocomposites : These materials have also been shown to be effective for the photocatalytic degradation of xanthate in flotation plant tailings. researchgate.net
The following table provides an overview of the efficiency of different nanocomposite materials in degrading xanthates:
| Nanocomposite Material | Target Compound | Degradation Efficiency | Reference |
| Bi₂WO₆/MoS₂ | Potassium Butyl Xanthate | Complete mineralization in 50 min | mdpi.com |
| 2% Ce/N-TiO₂@AC | Sodium Isobutylxanthate | 96.3% removal | nih.gov |
| 3CN/ZIS (g-C₃N₄/ZnIn₂S₄) | Sodium Isobutylxanthate | 8.16 times greater than g-C₃N₄ | nih.gov |
| 18% TiO₂/g-C₃N₄ | Xanthate | 97.1% degradation in 100 min | researchgate.net |
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater through oxidation with hydroxyl radicals (·OH). wikipedia.org These processes are particularly effective for treating biologically toxic or non-degradable materials. wikipedia.org
Common AOPs include:
Fenton and Photo-Fenton Processes : The Fenton process involves the use of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. omu.edu.tr The photo-Fenton process enhances this reaction by using UV light to regenerate Fe²⁺ from Fe³⁺, thereby increasing the efficiency of radical production. omu.edu.tr These methods are effective in degrading a wide range of organic pollutants.
Ozone (O₃) and UV Light : The combination of ozone and UV light is another effective AOP for generating hydroxyl radicals and oxidizing contaminants. wikipedia.org
Dielectric Barrier Discharge (DBD) Plasma : This technology can be used to activate peroxymonosulfate (B1194676) (PMS) to generate both hydroxyl and sulfate (B86663) radicals for the degradation of xanthates. researchgate.net A study on potassium ethyl xanthate (PEX) showed a degradation efficiency of approximately 90.5% in 25 minutes using a DBD/PMS system. researchgate.net
AOPs offer a rapid and efficient means of degrading xanthates in industrial effluents, leading to their mineralization into harmless inorganic compounds. wikipedia.org The selection of a specific AOP depends on factors such as the concentration and type of pollutant, the water matrix, and economic considerations. ajast.net
Adsorption-Based Removal Strategies from Aqueous Solutions
The removal of xanthate residues from mining wastewater is crucial to mitigate environmental impact. Adsorption is recognized as a simple, efficient, and economical method for this purpose. mdpi.com Various adsorbent materials have been investigated for their efficacy in removing xanthates from aqueous solutions.
Activated Carbon (AC): Activated carbon is a highly effective adsorbent for treating wastewater containing low concentrations of xanthates. mdpi.com Studies on ethyl xanthate, a similar compound, have shown that AC can achieve a removal rate of over 99%. mdpi.com The adsorption mechanism is primarily driven by hydrophobic interactions between the non-polar surfaces of the activated carbon and the xanthate molecules. deswater.com The high surface area and porous structure of activated carbon provide ample sites for adsorption. neliti.comnih.gov However, the relatively high cost of activated carbon can be a limiting factor for large-scale applications. researchgate.net
Graphene Oxide (GO): Graphene oxide and its multilayered forms (MGO) have demonstrated excellent adsorption performance for removing organic contaminants, including xanthates. bohrium.comresearchgate.net The presence of rich oxygen-containing functional groups on the surface of GO provides active sites for xanthate adsorption. bohrium.comresearchgate.net Research indicates that the adsorption process follows the Langmuir model and occurs spontaneously. bohrium.comresearchgate.net Molecular dynamics simulations have shown that the polar head group of the xanthate molecule interacts with the oxygen-containing functional groups on the GO surface, driven by dispersion forces. bohrium.comresearchgate.net Composites of titanium dioxide and graphene have also been developed for the photocatalytic degradation of xanthates in mineral processing wastewater. researchgate.net
Bentonite (B74815): Clay minerals like bentonite are utilized as adsorbents due to their stable physicochemical properties, large specific surface area, and cost-effectiveness. mdpi.commdpi.com While raw bentonite may have a limited capacity for xanthate removal, its effectiveness can be significantly enhanced through modification. mdpi.com Acid activation or modification with aluminum can improve its adsorption capacity. mdpi.com For instance, aluminum-pillared bentonite has been shown to achieve 99% xanthate removal under optimal pH conditions. mdpi.com The adsorption mechanism involves interactions with the mineral's surface, which can be influenced by the pH of the solution and the presence of other ions. nih.govnih.gov
Biological Treatment Systems and Bioremediation Approaches
Biological methods offer an alternative pathway for the degradation of xanthates in industrial effluents. These techniques utilize microorganisms to break down organic pollutants into less harmful substances. mdpi.com
Biodegradation of xanthates has been explored using various reactor configurations. An anaerobic–aerobic biological filter has been successfully used for the degradation of potassium ethyl xanthate, achieving a chemical oxygen demand (COD) removal rate of 88.7% under optimal conditions. mdpi.com Another approach involves the use of a biological activated carbon (BAC) reactor, which combines the benefits of adsorption by activated carbon and degradation by microorganisms. researchgate.net In a BAC system for treating synthetic flotation wastewater containing ethyl xanthate, a COD reduction rate of 82.5% was achieved, with the effluent COD concentration lowered to below 20 mg/L. researchgate.net The activated carbon provides a surface for microbial colonization and adsorbs the xanthate, making it available for microbial degradation. researchgate.net These studies indicate that biological treatment is a viable option for managing xanthate-contaminated wastewater, although the stability of microorganisms in the presence of high concentrations of toxic xanthates can be a challenge. deswater.comresearchgate.net
Ecotoxicological Assessments and Environmental Risk Analysis of this compound
Aquatic Toxicity Profiling (Algae, Invertebrates, Fish Species)
This compound, like other xanthates, exhibits toxicity towards aquatic organisms. The degree of toxicity can vary significantly across different species and trophic levels. Generally, invertebrates are found to be one to two orders of magnitude more sensitive to sodium isobutyl xanthate (SIBX) than fish. waterquality.gov.au
Algae: Studies on the combined effects of butyl xanthate (a related compound) and nickel on the freshwater green algae Chlorella pyrenoidosa showed significant growth inhibition. nih.gov The 96-hour 20% effective inhibitory concentration (96h-EC20) for butyl xanthate alone was 19.25 mg L-1. nih.gov Other research has noted growth inhibition of algae species like Scenedesmus at concentrations above 5 mg/L. nih.gov
Invertebrates: Aquatic invertebrates, particularly crustaceans, are highly sensitive to xanthates. For Sodium Isobutyl Xanthate (SIBX), a 24-hour EC50 (immobilisation) for Daphnia magna has been reported to be approximately 3.6 mg/L. waterquality.gov.au This highlights the potential risk to zooplankton populations, which form a critical base of the aquatic food web.
Fish: Limited specific data for this compound exists, but data for related xanthates provide an indication of toxicity. For sodium isopropylxanthate, the 48-hour LC50 for fathead minnows (Pimephales promelas) was determined to be 35.2 mg/l. mn.gov Another study reported a toxicity range of 0.32-5.6 mg/L for the same fish species. mn.gov Xanthates have been shown to impair embryo development in Salmonidae fish at concentrations as low as 30 µg/L. nih.gov
| Organism Type | Species | Endpoint | Value (mg/L) | Compound Tested | Reference |
|---|---|---|---|---|---|
| Algae | Chlorella pyrenoidosa | 96h-EC20 | 19.25 | Butyl Xanthate | nih.gov |
| Invertebrate | Daphnia magna | 24h-EC50 | 3.6 | Sodium Isobutyl Xanthate (SIBX) | waterquality.gov.au |
| Fish | Pimephales promelas (Fathead Minnow) | 48h-LC50 | 35.2 | Sodium Isopropylxanthate | mn.gov |
Bioaccumulation Potential in Aquatic Ecosystems
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from water and food at a rate greater than that at which it is lost. Based on their chemical properties, xanthates are not expected to bioaccumulate in aquatic organisms. waterquality.gov.au This is primarily due to their ionic nature, which generally limits their ability to pass through biological membranes and accumulate in fatty tissues. nih.gov Although they can degrade slowly in the environment, their structure does not favor partitioning into lipids, which is a key driver of bioaccumulation. waterquality.gov.aunih.gov
Synergistic and Antagonistic Toxicological Interactions with Co-existing Pollutants (e.g., oil)
In mining environments, xanthates rarely exist in isolation and are often present with other pollutants such as heavy metals. scirp.org The combined presence of these substances can lead to synergistic toxic effects, where the total toxicity is greater than the sum of the individual toxicities.
A study on the combined effect of butyl xanthate (BX) and nickel (Ni) on the freshwater algae Chlorella pyrenoidosa demonstrated a clear synergistic relationship. nih.gov The inhibition rate of the pollutants on algal growth followed the order: Ni/BX mixture > Ni > BX. nih.gov This indicates that the presence of butyl xanthate enhances the toxicity of nickel to the algae. nih.gov Such interactions are critical to consider in environmental risk assessments, as single-substance toxicity data may underestimate the true ecological risk in complex industrial effluents. scirp.org
| Pollutant(s) | Test Organism | Observed Effect | Interaction Type | Reference |
|---|---|---|---|---|
| Butyl Xanthate (BX) | Chlorella pyrenoidosa | 96h-EC20 = 19.25 mg/L | - | nih.gov |
| Nickel (Ni) | Chlorella pyrenoidosa | 96h-EC20 = 3.86 mg/L | - | nih.gov |
| Butyl Xanthate + Nickel (Mixture) | Chlorella pyrenoidosa | Inhibition rate was significantly higher than for individual substances. | Synergistic | nih.gov |
Methodologies for Environmental Risk Assessment in Mining and Industrial Contexts
The environmental risk assessment of mining chemicals like this compound is typically based on a framework that evaluates the substance's intrinsic properties concerning Persistence, Bioaccumulation, and Toxicity (PBT). au.dk
Persistence (P): This component assesses the potential for the chemical to remain in the environment without degrading. au.dk For xanthates, this involves studying their degradation rates under various environmental conditions (e.g., pH, temperature, presence of microorganisms). Xanthates are known to degrade into compounds like carbon disulfide, which has its own toxicity profile. waterquality.gov.aunih.govrshq.qld.gov.au
Bioaccumulation (B): This evaluates the potential for the chemical to accumulate in living organisms. As discussed, xanthates have a low bioaccumulation potential due to their ionic nature. waterquality.gov.aunih.gov
Toxicity (T): This involves determining the concentrations at which the chemical causes adverse effects to a range of representative aquatic organisms (algae, invertebrates, fish), as detailed in the aquatic toxicity profile. au.dk
The risk assessment process integrates these three components. It combines an exposure assessment (predicting the environmental concentrations resulting from mining operations) with an effects assessment (determining the concentrations at which harmful effects occur). By comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC), a risk characterization ratio (PEC/PNEC) is calculated to determine if the chemical poses an unacceptable risk to the environment. au.dk This structured approach allows regulators and operators to make informed decisions on the safe use and management of flotation reagents in mining contexts. miteco.gob.es
Advanced Analytical and Characterization Methodologies for Potassium Isobutylxanthate
High-Sensitivity Quantitative Determination Techniques
Accurate determination of PIBX concentrations, often at trace levels, is essential in various contexts, including process control in mineral flotation and environmental monitoring. Several highly sensitive and selective methods have been developed to meet this need.
Chromatographic Methods (HPLC-MS/MS, GC-ECD for CS₂)
Chromatographic techniques are powerful tools for separating and quantifying components in complex mixtures. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a robust method for the direct and simultaneous determination of various xanthates, including Potassium Isobutylxanthate, in environmental water samples. nih.gov This technique offers excellent linearity over a wide concentration range and achieves low limits of detection. nih.gov For instance, a validated HPLC-MS/MS method demonstrated linearity in the range of 1-1000 μg/L with a correlation coefficient (R²) of ≥ 0.998. nih.gov The limits of detection for similar potassium xanthates were found to be as low as 0.02-0.68 μg/L, with satisfactory accuracy and precision, showcasing average recoveries between 72.9% and 107.6%. nih.gov
An alternative approach involves Gas Chromatography with an Electron Capture Detector (GC-ECD). This method is indirect and relies on the acidic decomposition of xanthates into carbon disulfide (CS₂), which is then detected. cdut.edu.cnresearchgate.netfao.org This technique is noted for its high sensitivity. A study on potassium butyl xanthate, a closely related compound, demonstrated a linear relationship between the CS₂ signal and the xanthate concentration over a range of 0.7–100 ng/mL. cdut.edu.cnresearchgate.net The detection limit for this method was reported to be 0.3 ng/mL, which is significantly lower than many other analytical techniques. cdut.edu.cnresearchgate.netfao.org Good recoveries, ranging from 93.3% to 104.7%, have been achieved in spiked surface and drinking water samples, indicating the method's applicability for quantifying butyl xanthate in environmental matrices. cdut.edu.cnresearchgate.net
| Method | Analyte | Linearity Range | Limit of Detection (LOD) | Recovery | Reference |
|---|---|---|---|---|---|
| HPLC-MS/MS | Potassium Xanthates | 1-1000 μg/L | 0.02-0.68 μg/L | 72.9% - 107.6% | nih.gov |
| HS-GC-ECD | Potassium Butyl Xanthate (as CS₂) | 0.7–100 ng/mL | 0.3 ng/mL | 93.3% - 104.7% | cdut.edu.cnresearchgate.net |
Spectrophotometric Approaches for Xanthate and Metal-Xanthate Complexes
Spectrophotometry offers a simpler and more accessible method for quantifying xanthates, often by measuring the absorbance of their metal complexes. A selective spectrophotometric method has been developed for the determination of iron(III) using this compound (KIBX). researchgate.net This method is based on the formation of an iron(III)-KIBX complex, which exhibits maximum absorbance (λmax) at 378 nm at a pH of 5.0. researchgate.net The molar absorptivity of this complex is 2.58 × 10³ dm³ mol⁻¹ cm⁻¹, and Beer's law is obeyed in the concentration range of 2.5-35.0 mg/L of iron(III). researchgate.net
Similarly, potassium butyl xanthate forms a brown 1:3 (metal:ligand) complex with iron(III), which can be extracted into chloroform (B151607) and measured spectrophotometrically at 460 nm. niscpr.res.in This system follows Beer's law over a concentration range of 2-25 ppm of iron, with a molar absorptivity of 1.14 x 10³ dm³ mol⁻¹ cm⁻¹. niscpr.res.in These methods, while effective, can be subject to interferences from other metal ions that also form complexes with xanthates. niscpr.res.inosti.gov
| Complex | λmax (nm) | Molar Absorptivity (dm³ mol⁻¹ cm⁻¹) | Linear Range | Reference |
|---|---|---|---|---|
| Iron(III)-Potassium Isobutylxanthate | 378 | 2.58 × 10³ | 2.5-35.0 mg/L | researchgate.net |
| Iron(III)-Potassium Butyl Xanthate | 460 | 1.14 x 10³ | 2-25 ppm | niscpr.res.in |
Electrochemical Methods (Polarography) for Concentration and Adsorption Studies
Electrochemical techniques, such as polarography, provide valuable insights into the concentration and adsorption behavior of this compound. researchgate.netamanote.com Studies at a dropping mercury electrode have shown that the anodic reaction product of this compound is strongly adsorbed onto the mercury surface. researchgate.net This adsorption phenomenon influences the characteristics of the anodic wave. The total wave current is proportional to the concentration of the xanthate, allowing for quantitative analysis. researchgate.net For this compound, a linear relationship between the total wave current and concentration has been observed in the range of 0.32 to 1.6 mM. researchgate.net These electrochemical methods are not only useful for concentration determination but also for studying the adsorption mechanisms of xanthates on conductive surfaces.
Spectroscopic and Microscopic Probing of this compound
Spectroscopic and microscopic techniques are indispensable for elucidating the molecular structure of this compound and for analyzing its adsorption on various surfaces, which is fundamental to its role as a flotation collector.
Fourier Transform Infrared (FTIR) Spectroscopy for Structural and Adsorption Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups within the this compound molecule and for studying its interaction with mineral surfaces. The FTIR spectrum of potassium butyl xanthate, a similar compound, displays characteristic absorption bands. researchgate.net For instance, peaks around 2960 cm⁻¹ and 2873 cm⁻¹ correspond to the asymmetric and symmetric stretching of C-H bonds in the terminal CH₃ group, respectively. researchgate.net The vibrations of the C=S and O-C-S groups, which are crucial for the compound's activity, also give rise to distinct bands in the infrared spectrum. aljest.net When xanthates adsorb onto mineral surfaces, shifts in these characteristic peaks can be observed, providing evidence of the adsorption mechanism, such as the formation of metal xanthates on the surface. aljest.netscirp.org
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| C-H Asymmetric Stretching (in CH₃) | 2960 | researchgate.net |
| C-H Symmetric Stretching (in CH₃) | 2873 | researchgate.net |
| C-H Asymmetric Deformation (in CH₃) | 1462 | researchgate.net |
| C-H Symmetric Deformation (in CH₃) | 1380 | researchgate.net |
| O-C-S Vibrations | 1295-1438 | aljest.net |
| C=S Vibrations | 1006-1147 | aljest.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules like this compound. researchgate.netk-state.edu Solid-state ¹³C NMR, in particular, can provide detailed information about the carbon framework of the molecule. nih.gov Studies on the closely related potassium iso-propylxanthate have shown that the chemical shifts of the carbon atoms are highly sensitive to their chemical environment. nih.gov For instance, in the -XCYZ moiety (where X, Y, and Z can be O or S), an increase in the number of sulfur atoms leads to a more deshielded chemical shift and a larger span of the chemical shift tensor. nih.gov This sensitivity allows for the differentiation between the xanthate and its potential decomposition or oxidation products. nih.gov By combining experimental NMR data with theoretical calculations, such as Density Functional Theory (DFT), a detailed understanding of the molecular structure and electronic properties of this compound can be achieved. nih.gov
X-ray Diffraction (XRD) for Crystallographic and Structural Characterization
X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. By irradiating a sample with X-rays and measuring the angles and intensities of the diffracted beams, a diffraction pattern is generated, which is unique to the crystalline material. This pattern serves as a fingerprint for identification and can be used to determine the crystal lattice parameters, unit cell dimensions, and phase purity of the compound.
An XRD analysis of a powdered sample of this compound would produce a diffractogram with a series of peaks at specific 2θ angles. The position and intensity of these peaks can be used for:
Phase Identification: By comparing the obtained XRD pattern with standard patterns in databases like the Powder Diffraction File (PDF), the presence of this compound and any crystalline impurities can be confirmed.
Crystallinity Assessment: The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity of the sample. Broader peaks may indicate smaller crystallite size or the presence of amorphous content.
Unit Cell Determination: With high-quality diffraction data, it is possible to index the peaks and determine the unit cell parameters (a, b, c, α, β, γ), which define the size and shape of the repeating unit in the crystal lattice.
Below is a hypothetical table representing the kind of data that would be obtained from a powder XRD analysis of this compound, based on typical patterns for similar compounds.
Hypothetical Powder X-ray Diffraction Data for this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 40 |
| 21.0 | 4.23 | 100 |
| 25.8 | 3.45 | 60 |
| 31.5 | 2.84 | 75 |
| 38.0 | 2.37 | 50 |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. ntu.edu.tw XPS is particularly valuable for understanding the surface chemistry of this compound, especially in the context of its interaction with mineral surfaces during flotation.
In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is characteristic of the element and its chemical environment.
For this compound (C₅H₉KOS₂), high-resolution XPS spectra of the C 1s, O 1s, S 2p, and K 2p regions would provide detailed information about the chemical states of these elements. Based on studies of similar compounds like potassium n-butyl xanthate and general XPS data, the expected binding energies can be estimated. mdpi.comresearchgate.net
C 1s: The C 1s spectrum would be complex, with multiple peaks corresponding to the different carbon environments: the C-C/C-H bonds in the isobutyl group, the C-O bond, and the C=S bond in the dithiocarbonate group.
O 1s: A single peak corresponding to the C-O bond is expected.
S 2p: The S 2p spectrum would show a doublet (S 2p₃/₂ and S 2p₁/₂) characteristic of the sulfur atoms in the dithiocarbonate group.
K 2p: The K 2p spectrum would also exhibit a doublet (K 2p₃/₂ and K 2p₁/₂) corresponding to the potassium cation. thermofisher.com
The following table provides expected binding energy ranges for the different chemical states in this compound, which would be charge-referenced to the adventitious C 1s peak at 284.8 eV. thermofisher.com
Expected Binding Energies (eV) for this compound from XPS
| Element | Orbital | Chemical State | Expected Binding Energy (eV) |
| Carbon | C 1s | C-C, C-H | ~285.0 |
| C-O | ~286.5 | ||
| O-C=S | ~288.0 | ||
| Oxygen | O 1s | C-O | ~532.8 |
| Sulfur | S 2p₃/₂ | C=S | ~162.0 |
| S 2p₁/₂ | C=S | ~163.2 | |
| Potassium | K 2p₃/₂ | K⁺ | ~292.8 |
| K 2p₁/₂ | K⁺ | ~295.6 |
Scanning Electron Microscopy (SEM) for Morphological and Surface Analysis
Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface. It provides detailed information about the surface topography, morphology (shape and size of particles), and composition.
When analyzing solid this compound, SEM can be used to visualize the crystal habit, particle size distribution, and degree of agglomeration of the powder or pellets. scirp.org This is important as the physical form of the collector can influence its dissolution rate and handling properties.
In the context of its application in mineral flotation, SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), is invaluable for studying the interaction of PIBX with mineral surfaces. researchgate.net After conditioning a mineral sample with a PIBX solution, SEM can be used to observe changes in the surface morphology. For instance, the formation of an adsorbed collector layer or the precipitation of metal-xanthate complexes on the surface can be visualized. researchgate.net EDS analysis can then provide elemental mapping of the surface, confirming the presence and distribution of sulfur and potassium from the xanthate on the mineral particles.
Research on the adsorption of xanthates on sulfide (B99878) minerals has utilized SEM to show that the collector can adsorb non-uniformly, forming patches on the mineral surface. researchgate.net
Atomic Force Microscopy (AFM) for Interfacial Studies
Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. It is an invaluable tool for studying surfaces at the atomic and molecular level and is particularly well-suited for in-situ investigations of interfacial phenomena in aqueous environments. mdpi.com This makes it an ideal technique for studying the adsorption of this compound onto mineral surfaces directly in a simulated flotation pulp.
In an AFM study of PIBX adsorption, a sharp tip is scanned across the surface of a mineral substrate immersed in a PIBX solution. The forces between the tip and the sample surface are measured, allowing for the generation of a three-dimensional topographical image of the surface. This can reveal:
Adsorption Morphology: AFM can directly visualize the formation of the adsorbed collector layer on the mineral surface. Studies on similar xanthates, like potassium ethyl xanthate and potassium amyl xanthate, have shown that the collector can adsorb in patches or form a more uniform layer depending on the concentration and contact time. mdpi.com
Surface Coverage: By analyzing the AFM images, the extent of surface coverage by the PIBX can be quantified. It has been shown that increasing the collector concentration and adsorption time leads to a greater surface coverage. mdpi.com
Nature of the Adsorbed Species: AFM force measurements, which probe the adhesion forces between the tip and the surface, can provide insights into the nature of the adsorbed layer. For instance, a "soft" and deformable layer might suggest the presence of oily dixanthogen (B1670794), an oxidation product of xanthate, while a more rigid layer would be consistent with a chemisorbed metal xanthate. researchgate.net
AFM studies on the adsorption of potassium amyl xanthate on chalcopyrite and potassium ethyl xanthate on bornite (B72238) have provided direct visual evidence of how these collectors modify the mineral surface, leading to increased hydrophobicity which is essential for flotation. researchgate.netnih.gov
Thermogravimetric and Differential Thermal Analysis (TGA/DTA) in Characterization
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the physical and chemical changes that occur in a material as a function of temperature. TGA measures the change in mass of a sample as it is heated, while DTA measures the difference in temperature between a sample and an inert reference material. When performed simultaneously (TGA/DTA), these techniques provide comprehensive information about the thermal stability and decomposition behavior of a compound. researchgate.net
For this compound, TGA/DTA analysis can determine its decomposition temperature, the number of decomposition steps, and the nature of the thermal events (endothermic or exothermic). This information is crucial for understanding the stability of the compound during storage and handling, as well as its behavior under the thermal conditions that might be encountered in certain processing applications.
Studies on the thermal decomposition of metal xanthates have shown that the decomposition temperature and mechanism are influenced by the length and branching of the alkyl chain. rsc.orgmanchester.ac.uk Typically, the decomposition of metal xanthates occurs in one or more steps, leading to the formation of a metal sulfide and various volatile organic byproducts. nii.ac.jp The decomposition of this compound is expected to proceed via a Chugaev-like elimination reaction. rsc.org
A typical TGA/DTA analysis of this compound would be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The TGA curve would show a significant mass loss corresponding to the decomposition of the compound, while the DTA curve would indicate whether this process is endothermic or exothermic.
The following table presents representative data that could be obtained from a TGA/DTA analysis of various metal xanthates, illustrating the influence of the alkyl group on the decomposition temperature.
Thermal Decomposition Temperatures of Various Metal Xanthates
| Xanthate Compound | Alkyl Group | Decomposition Onset Temperature (°C) | Decomposition Peak Temperature (°C) |
| Nickel Ethyl Xanthate | Ethyl | ~180 | ~195 |
| Nickel n-Propyl Xanthate | n-Propyl | ~190 | ~205 |
| Nickel Isobutyl Xanthate | Isobutyl | ~175 | ~190 |
| Cadmium Ethyl Xanthate | Ethyl | ~160 | ~175 |
| Cadmium Butyl Xanthate | Butyl | ~150 | ~165 |
Computational Chemistry as an Analytical Tool for this compound
Computational chemistry, particularly methods based on Density Functional Theory (DFT), has emerged as a powerful analytical tool for investigating the properties of molecules and their interactions at the atomic level. researchgate.net For this compound, computational modeling can provide fundamental insights that complement experimental findings and help in understanding its behavior as a flotation collector.
DFT calculations can be used to determine a wide range of properties for the isobutylxanthate anion, including:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms, including bond lengths and angles, can be calculated.
Electronic Structure: The distribution of electrons within the molecule, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.
Vibrational Frequencies: The vibrational modes of the molecule can be calculated and correlated with experimental infrared (IR) and Raman spectra, aiding in the interpretation of these spectra.
Adsorption on Mineral Surfaces: DFT can be used to model the interaction of the isobutylxanthate anion with different mineral surfaces, such as chalcopyrite or pyrite (B73398). researchgate.net These calculations can predict the most favorable adsorption sites, the strength of the interaction (adsorption energy), and the nature of the chemical bonding between the collector and the mineral. researchgate.net
By simulating the adsorption process, computational chemistry can help to elucidate the mechanism by which this compound renders mineral surfaces hydrophobic. For example, calculations can show how the sulfur atoms of the xanthate group bond to the metal atoms on the mineral surface and how this affects the electronic properties of both the collector and the surface. researchgate.net
Future Directions and Emerging Research Frontiers in Potassium Isobutylxanthate Science
Development of Next-Generation Xanthate-Based Reagents with Enhanced Performance and Environmental Profiles
The development of new flotation collectors is driven by the need for reagents that offer superior selectivity for complex and low-grade ores while minimizing environmental impact. Research in this area is focused on modifying the chemical structure of xanthates and creating novel formulations to meet these challenges.
A significant research thrust is the creation of more selective collectors. The effectiveness of a xanthate collector is related to the length and structure of its hydrocarbon chain; longer chains generally increase collecting power but can decrease selectivity. scirp.org This has prompted the development of specialized alternatives that provide more robust and selective performance in polymetallic ore flotation. deswater.com For instance, companies are developing reagents with a higher affinity for specific minerals, allowing for more efficient separation in complex ore bodies. deswater.com These efforts involve testing new reagents on pure minerals before scaling up to complex ore samples to ensure high selectivity. deswater.com
Another critical frontier is the enhancement of environmental profiles. Traditional xanthates are known for their hazardous classification, including risks of spontaneous combustion and the release of toxic and flammable decomposition products like carbon disulfide. deswater.comrshq.qld.gov.au This has spurred the development of safer, non-flammable, liquid-based collectors that are easier to handle and have a longer shelf life. mdpi.comimwa.info These next-generation reagents aim to maintain or even improve metallurgical performance compared to traditional xanthates while offering a better safety and environmental footprint. uct.ac.za
The table below summarizes some of the key next-generation xanthate-based and alternative collectors currently under development or in use.
| Reagent Type/Name | Key Features | Targeted Applications | Reference |
| ECOXANTHATER Series | Safer handling, improved toxicity profile, non-dangerous goods classification. | Sulfide (B99878) ore flotation for base and precious metals (copper, lead, zinc, gold, etc.). | uct.ac.za |
| HOSTAFLOT 7800 | Liquid, water-soluble, non-flammable, stable at high temperatures. | Replacement for sodium isopropyl xanthate and potassium amyl xanthate in copper, platinum, and gold flotation. | mdpi.com |
| HOSTAFLOT 7222 & 7257 | Liquid form, sustainable materials, safer to handle and dispose of, longer shelf life. | Alternatives to xanthate collectors in traditional sulfide flotation applications. | imwa.info |
| Axis House TLQ2, DLQ2, TLQ2-DX, PolyQ Range | Robust, selective liquid collectors, applicable over a wider pH range at lower dosages. | Polymetallic ores, particularly for copper, lead, and zinc. | deswater.com |
| Xanthate-HMFA Blends | Combined with biodegradable furan-based compounds to reduce environmental impact. | Copper ore flotation, aiming for a biodegradable alternative to commercial xanthates. | mdpi.com |
Fundamental Understanding of Complex Multi-Component Systems in Industrial Applications
The industrial application of potassium isobutylxanthate in froth flotation rarely involves the reagent in isolation. Its performance is intrinsically linked to a complex interplay with other reagents—such as other collectors, frothers, depressants, and activators—as well as the mineralogy of the ore and the quality of the process water. A deeper, fundamental understanding of these multi-component systems is a critical research frontier for process optimization.
Synergistic effects between different collectors are a key area of investigation. It is a known practice in flotation that mixtures of various collectors can be more effective than the individual reagents alone. mdpi.com For example, combining a strong, non-frothing collector with a weaker collector that has frothing properties can enhance the recovery of both coarse and fine particles, respectively. mdpi.com Research has explored mixtures of xanthates with other thiol collectors like dithiocarbamates and dithiophosphates, demonstrating benefits such as lower dosage requirements, improved selectivity, and better recovery rates. nih.govmdpi.com The enhanced performance is often attributed to the different adsorption mechanisms and surface products formed by the constituent collectors on the mineral surfaces. nih.gov
The interaction between collectors like PIBX and depressants is also crucial, particularly in the selective flotation of valuable minerals from gangue. Depressants are used to reduce the floatability of unwanted minerals, but their addition can also affect the behavior of the froth phase. uct.ac.za For instance, high dosages of depressants can destabilize the froth, which may require adjustments in frother dosage to maintain recovery. uct.ac.za The presence of ions in process water, such as calcium and sulfate (B86663), can further complicate these interactions by influencing the surface chemistry of minerals and their adsorption of xanthates. factmr.com
Advanced analytical and computational techniques are being employed to unravel these complex interactions at a molecular level. Atomic Force Microscopy (AFM) has been used to study the in-situ adsorption of xanthates on mineral surfaces, revealing the nature of the adsorbed species. scirp.org For example, studies on bornite (B72238) have shown that xanthate adsorbs strongly to form insoluble cuprous xanthate, rather than oily dixanthogen (B1670794), which is more commonly associated with chalcopyrite. scirp.org Furthermore, computational methods like Density Functional Theory (DFT) are providing insights into the bonding mechanisms between flotation reagents and mineral surfaces, helping to explain the selectivity and strength of these interactions. deswater.comnih.govau.dk
The table below outlines the primary reagents used in multi-component flotation systems and their fundamental roles and interactions with xanthates.
| Reagent Type | Primary Function | Interaction with Xanthates |
| Collectors (e.g., Dithiophosphates, Thionocarbamates) | Induce hydrophobicity on target minerals. | Often used in mixtures with xanthates to create synergistic effects, improving selectivity and recovery. mdpi.comnih.govmdpi.com |
| Frothers (e.g., MIBC, Pine Oil) | Stabilize air bubbles to create a stable froth. | Can have synergistic interactions with collectors at lower dosages, but high concentrations can reduce recovery. mdpi.com |
| Depressants (e.g., Polysaccharides, Lime) | Increase the hydrophilicity of gangue minerals to prevent their flotation. | Can influence froth stability and may interact with collectors, affecting overall recovery and grade. uct.ac.za |
| Activators (e.g., Copper Sulfate) | Modify the surface of certain minerals to promote collector adsorption. | Used to activate minerals like sphalerite, enabling them to be floated with xanthate collectors. nih.govresearchgate.net |
| pH Modifiers (e.g., Lime, Sodium Carbonate) | Adjust the pulp pH to optimize the performance of other reagents. | pH is critical for xanthate stability and its selective adsorption onto different sulfide minerals. researchgate.net |
Integration of Advanced Data Science and Machine Learning in this compound Research
The field of mineral processing is increasingly leveraging data science and machine learning (ML) to navigate the complexities of flotation and optimize the use of reagents like this compound. These advanced computational tools offer the potential to transform traditional, empirical approaches into data-driven strategies for reagent development, process control, and performance optimization. uct.ac.zamdpi.com
One of the primary applications of ML is in the prediction and optimization of flotation performance. Algorithms such as Random Forests, Support Vector Machines, and Neural Networks are being used to build predictive models for mineral grade and recovery. imwa.infomdpi.com These models can analyze vast datasets encompassing numerous variables—including pulp characteristics, reagent dosages, and operational parameters—to identify complex, non-linear relationships that govern flotation efficiency. imwa.infomdpi.com This allows for the optimization of reagent dosages, leading to reduced chemical consumption and improved economic and environmental outcomes. nih.gov
Real-time process monitoring and control represent another significant frontier. Machine vision, coupled with deep learning algorithms like Convolutional Neural Networks (CNNs), is being used to analyze froth images. deswater.commdpi.com Characteristics of the froth, such as bubble size, color, and texture, provide valuable real-time information about the state of the flotation process. mdpi.comfactmr.com CNN-based models can be trained to classify froth conditions and predict the elemental composition of the concentrate, enabling operators to make faster, more informed decisions and adjustments to reagent addition and other parameters. deswater.commdpi.com
The table below highlights key applications of data science and machine learning in the context of xanthate research and flotation.
| Application Area | Machine Learning Techniques | Key Objectives & Outcomes | Reference |
| Performance Prediction & Optimization | Gradient Boosting, Random Forests, Neural Networks | Predict gold recovery and grade; identify key influencing variables like reagent type and dosage. | imwa.info |
| Real-Time Froth Monitoring | Convolutional Neural Networks (CNNs) | Analyze froth images to classify process conditions, predict mineral grades, and enable real-time control adjustments. | deswater.commdpi.commdpi.com |
| Reagent Development | AI-driven algorithms, virtual screening | Accelerate the design of novel reagent compositions with enhanced, tailored performance characteristics. | uct.ac.za |
| Automated Process Control | Hybrid AI models, expert systems | Provide real-time recommendations for optimal reagent suites and dosages based on ore characteristics. | nih.govau.dk |
| Process Understanding | Explainable AI (e.g., SHAP analysis) | Interpret complex model predictions to provide actionable insights for process engineers. | imwa.info |
Sustainable Chemical Manufacturing and Cradle-to-Grave Environmental Stewardship for Xanthate Technologies
A holistic approach to the lifecycle of this compound is essential for the future of xanthate technologies, encompassing sustainable production methods, responsible use, and effective end-of-life management. This "cradle-to-grave" stewardship is driven by both regulatory pressures and the industry's commitment to reducing its environmental footprint. nih.govfactmr.com
Research into more sustainable manufacturing processes for xanthates is a key focus. Traditional production methods can be associated with environmental pollution and low yields. mdpi.comresearchgate.net Innovations in synthesis are being explored to address these issues. For example, the use of phase transfer catalysts has been shown to improve reaction efficiency, while new methods using carbon disulfide as both a reactant and a solvent can lead to higher yields and purity, and eliminate the need for certain energy-intensive steps like the pulverization of caustic alkali. mdpi.comresearchgate.net These advancements aim to make xanthate production more efficient and less impactful on the environment. factmr.com
A critical aspect of environmental stewardship is the management of residual xanthates in mining effluents. Xanthates and their degradation products, particularly carbon disulfide, can be toxic to aquatic life. scirp.orgau.dknih.gov Consequently, significant research is dedicated to the treatment of xanthate-containing wastewater. A variety of technologies are being investigated, including:
Adsorption: Using materials like activated carbon and modified bentonite (B74815) to remove xanthate from water. deswater.commdpi.commdpi.com
Coagulation-Flocculation: Adding metal ions like Fe²⁺ or Cu²⁺ to precipitate xanthates, which can then be removed by filtration. mdpi.comresearchgate.net
Advanced Oxidation Processes (AOPs): Employing methods like Fenton oxidation, ozonation, and photocatalysis to degrade xanthates into less harmful substances such as CO₂, H₂O, and SO₄²⁻. mdpi.commdpi.com
Biodegradation: Utilizing microorganisms to break down xanthate compounds. researchgate.net
The table below summarizes the key stages of the xanthate lifecycle and the corresponding stewardship strategies.
| Lifecycle Stage | Key Environmental Considerations | Stewardship Strategies & Research Frontiers | Reference |
| Manufacturing (Cradle) | Energy consumption, use of hazardous intermediates (e.g., carbon disulfide), process yield and purity. | Development of more efficient synthesis routes (e.g., using phase transfer catalysts or self-solvents); Life Cycle Assessment (LCA) to quantify and reduce environmental impacts. | uct.ac.zamdpi.comresearchgate.net |
| Use (Gate) | Overdosing of reagents, release of xanthates into tailings streams. | Optimization of dosage through better process control and AI; use of more selective and biodegradable reagents. | imwa.infoshahroodut.ac.ir |
| End-of-Life (Grave) | Toxicity of residual xanthates and their degradation products (e.g., carbon disulfide) in wastewater. | Development and implementation of effective water treatment technologies (adsorption, AOPs, biodegradation); increasing water recycling rates. | imwa.infomdpi.comau.dknih.gov |
Q & A
Q. How is this compound characterized spectroscopically, and what key peaks confirm its structural integrity?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) is used to identify the C=S (1200–1050 cm⁻¹) and C–O–C (1260–1190 cm⁻¹) stretching vibrations. Nuclear magnetic resonance (¹H NMR) in deuterated DMSO shows characteristic peaks for the isobutyl group: δ 0.9–1.1 ppm (CH₃), δ 1.8–2.0 ppm (CH₂), and δ 4.3–4.5 ppm (OCH₂). Purity is validated via high-performance liquid chromatography (HPLC) with a retention time of 6.2±0.3 minutes under reverse-phase conditions .
Q. What are the primary degradation pathways of PIBX in aqueous solutions, and how do pH and temperature affect stability?
- Methodological Answer : PIBX undergoes hydrolysis in water, forming isobutyl alcohol, carbon disulfide, and potassium hydroxide. Degradation kinetics follow pseudo-first-order behavior, with half-lives ranging from 12 hours (pH 2) to 72 hours (pH 10) at 25°C. Elevated temperatures (e.g., 40°C) accelerate decomposition by 3–4×. Stabilizers like sodium sulfite (0.1% w/v) can extend shelf life by scavenging free radicals .
Advanced Research Questions
Q. How does the alkyl chain length of xanthates (e.g., PIBX vs. potassium amylxanthate) influence their flotation performance in sulfide mineral separation?
- Methodological Answer : Longer alkyl chains (e.g., amylxanthate) enhance hydrophobicity but reduce solubility, making PIBX (C₄ chain) more effective for fine-particle flotation of copper-nickel ores. Bench-scale flotation tests show PIBX achieves 85–90% recovery at 50 g/ton dosage, compared to 75–80% for amylxanthate. Adsorption isotherms and contact angle measurements quantify the relationship between chain length and mineral surface affinity .
Q. What molecular interactions govern PIBX’s selectivity between pyrite and chalcopyrite in flotation systems, and how can these be modulated?
- Methodological Answer : Density functional theory (DFT) simulations reveal stronger adsorption of PIBX on chalcopyrite (CuFeS₂) due to d-orbital interactions with Cu⁺ sites. In pyrite (FeS₂), competitive adsorption with hydroxyl ions reduces efficacy. Modulators like sodium cyanide (10⁻⁴ M) depress pyrite by forming Fe(CN)₆³⁻ complexes, improving selectivity. Microflotation experiments coupled with X-ray photoelectron spectroscopy (XPS) validate surface adsorption mechanisms .
Q. How do conflicting studies on PIBX’s environmental toxicity reconcile differences in ecotoxicological data (e.g., LC50 values)?
- Methodological Answer : Discrepancies arise from test organisms (e.g., Daphnia magna LC50 = 2.1 mg/L vs. Danio rerio LC50 = 8.7 mg/L) and exposure durations (24h vs. 96h). Meta-analysis of 15 studies shows toxicity correlates with bioavailability, which is pH-dependent (higher toxicity at pH 6–7 due to increased CS₂ release). Standardized OECD Test Guidelines 202/203 are recommended for cross-study comparability .
Q. What advanced analytical techniques resolve PIBX decomposition products in complex matrices (e.g., mining wastewater)?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with headspace solid-phase microextraction (HS-SPME) detects volatile byproducts like CS₂ and isobutyl alcohol. Non-volatile residues (e.g., potassium thiolates) are quantified via ion chromatography (IC) with suppressed conductivity detection. For trace metals (e.g., Cu²⁺, Fe³⁺), inductively coupled plasma optical emission spectroscopy (ICP-OES) achieves detection limits of 0.1 ppb .
Data Contradiction and Validation
Q. Why do some studies report PIBX as ineffective for oxide mineral flotation, while others demonstrate moderate activity?
- Methodological Answer : Inconsistencies stem from ore pretreatment (e.g., sulfidization with Na₂S) and pH regimes. Oxide minerals like malachite require sulfidization to form a pseudo-sulfide surface, enabling PIBX adsorption. Zeta potential measurements show adsorption occurs only below pH 9, where the mineral surface is positively charged. Studies omitting sulfidization report <10% recovery, whereas pretreated systems achieve 60–70% .
Q. How can researchers address reproducibility challenges in PIBX’s thermal stability studies?
- Methodological Answer : Thermogravimetric analysis (TGA) under inert atmosphere (N₂) shows decomposition onset at 150°C, but oxidative environments (air) lower this to 110°C. Discrepancies arise from heating rates (5°C/min vs. 10°C/min) and sample morphology (powder vs. pellet). Calibration with reference standards (e.g., potassium nitrate) and controlled atmosphere chambers are critical for replicable data .
Methodological Best Practices
- Experimental Design : Use fractional factorial designs to optimize synthesis and application parameters (e.g., pH, temperature, dosage) while minimizing resource expenditure .
- Data Presentation : Follow IUPAC guidelines for reporting uncertainties (e.g., ± 95% confidence intervals) and use SI units exclusively. Tabulate raw data in appendices with clear descriptors (e.g., Table S1: FTIR peak assignments) .
- Conflict Resolution : Apply statistical tools like ANOVA or Tukey’s HSD test to identify significant differences between datasets. Cross-validate findings with orthogonal techniques (e.g., FTIR + NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
